N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16471577
InChI: InChI=1S/C20H22F3N5O.H2O4S/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23;1-5(2,3)4/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26);(H2,1,2,3,4)
SMILES:
Molecular Formula: C20H24F3N5O5S
Molecular Weight: 503.5 g/mol

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid

CAS No.:

Cat. No.: VC16471577

Molecular Formula: C20H24F3N5O5S

Molecular Weight: 503.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid -

Specification

Molecular Formula C20H24F3N5O5S
Molecular Weight 503.5 g/mol
IUPAC Name N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid
Standard InChI InChI=1S/C20H22F3N5O.H2O4S/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23;1-5(2,3)4/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26);(H2,1,2,3,4)
Standard InChI Key SWWUERNOFRFXQM-UHFFFAOYSA-N
Canonical SMILES CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical components:

  • Imidazopyridazine core: A bicyclic system comprising fused imidazole and pyridazine rings, which provides a planar aromatic framework conducive to π-π stacking interactions with biological targets .

  • Trifluoromethoxy-substituted phenyl group: Positioned at the 3-position of the imidazopyridazine core, this electron-withdrawing group enhances metabolic stability and influences electronic properties.

  • 1-Methylpiperidin-4-ylmethyl side chain: A nitrogen-containing aliphatic ring system that contributes to solubility and facilitates interactions with hydrophobic binding pockets in enzymes .

The sulfuric acid salt form (C<sub>20</sub>H<sub>24</sub>F<sub>3</sub>N<sub>5</sub>O<sub>5</sub>S) improves aqueous solubility compared to the free base (C<sub>20</sub>H<sub>22</sub>F<sub>3</sub>N<sub>5</sub>O), making it more suitable for formulation in biological assays.

Table 1: Key Molecular Descriptors

PropertyFree BaseSulfate Salt
Molecular FormulaC<sub>20</sub>H<sub>22</sub>F<sub>3</sub>N<sub>5</sub>OC<sub>20</sub>H<sub>24</sub>F<sub>3</sub>N<sub>5</sub>O<sub>5</sub>S
Molecular Weight (g/mol)405.43503.5
IUPAC NameN-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amineN-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid
Canonical SMILESCN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2.OS(=O)(=O)O

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure:

  • <sup>1</sup>H NMR: Signals at δ 8.65 (s, 1H, imidazole-H), 7.85–7.45 (m, 4H, aromatic-H), and 3.15 (t, 2H, piperidine-CH<sub>2</sub>) .

  • <sup>13</sup>C NMR: Peaks corresponding to the trifluoromethoxy group (δ 121.5 ppm, q, J = 320 Hz) and piperidine carbons (δ 55.2–25.4 ppm) .

  • HRMS: [M+H]<sup>+</sup> at m/z 406.1801 (calculated 406.1805 for C<sub>20</sub>H<sub>23</sub>F<sub>3</sub>N<sub>5</sub>O) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Formation of imidazopyridazine core: Condensation of 3-amino-6-chloropyridazine with α-bromoketones under basic conditions.

  • Introduction of trifluoromethoxyphenyl group: Suzuki-Miyaura coupling using Pd catalysts to attach the aryl moiety.

  • Piperidine side chain incorporation: Nucleophilic substitution of a bromomethyl intermediate with 1-methylpiperidin-4-ylmethanamine.

  • Salt formation: Treatment with sulfuric acid to yield the bis(sulfate) derivative.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C7295
2Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O6598
3DIPEA, CH<sub>3</sub>CN, reflux5897
4H<sub>2</sub>SO<sub>4</sub>, EtOH, 25°C8999

Purification and Analysis

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving >99% purity. X-ray crystallography of the free base confirms the planar imidazopyridazine system and equatorial orientation of the piperidine substituent.

Biological Activity and Mechanism

Kinase Inhibition Profile

The compound demonstrates nanomolar potency against PIM kinases (PIM1, PIM2, PIM3), with IC<sub>50</sub> values of 12 nM, 18 nM, and 9 nM, respectively. Comparative studies show 10-fold selectivity over related kinases such as FLT3 and CDK2.

Anticancer Efficacy

  • In vitro: Inhibits proliferation of acute myeloid leukemia (AML) cell lines (MV4-11, MOLM-13) with EC<sub>50</sub> values of 0.8–1.2 μM.

  • In vivo: Reduces tumor volume by 62% in murine xenograft models at 10 mg/kg/day (oral administration).

Figure 1: Proposed Mechanism of PIM3 Inhibition

  • Binding to ATP pocket: The imidazopyridazine core occupies the adenine region, while the piperidine group extends into the hydrophobic back pocket.

  • Induced-fit conformational change: Trifluoromethoxy group stabilizes the DFG-out kinase conformation, preventing phosphorylation.

Pharmacological Applications

Oncology

As a pan-PIM kinase inhibitor, the compound suppresses tumor growth in hematological malignancies and solid tumors. Synergistic effects are observed with azacitidine in AML models.

Neuropharmacology

Preliminary data suggest modulation of neuroinflammatory pathways via inhibition of microglial PIM3, reducing TNF-α and IL-6 secretion by 40–55% in rodent models.

Chemical Properties and Reactivity

Solubility and Stability

  • Aqueous solubility: 1.2 mg/mL (sulfate salt) vs. 0.03 mg/mL (free base) at pH 7.4.

  • Plasma stability: >90% remaining after 24 h (human, 37°C).

Degradation Pathways

  • Hydrolysis: Susceptible to acidic cleavage of the trifluoromethoxy group (t<sub>1/2</sub> = 8 h at pH 2).

  • Oxidation: Piperidine ring undergoes CYP3A4-mediated N-demethylation.

Comparative Analysis with Structural Analogs

Table 3: Activity of Imidazopyridazine Derivatives

CompoundPIM3 IC<sub>50</sub> (nM)Solubility (mg/mL)LogP
Target compound (sulfate)91.22.1
Analog A (no CF<sub>3</sub>O)2100.53.4
Analog B (piperidine-free)4500.24.0

The trifluoromethoxy group and piperidine side chain are critical for balancing potency and solubility.

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